Oglemilast

Descripción general

Descripción

Oglemilast, también conocido como GRC-3886, es un inhibidor potente y selectivo de la fosfodiesterasa-4 (PDE4). Se ha investigado su potencial en el tratamiento de la enfermedad pulmonar obstructiva crónica y el asma. El compuesto fue desarrollado originalmente por Glenmark Pharmaceuticals y ha sido objeto de diversos ensayos clínicos para evaluar su eficacia y seguridad .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Oglemilast implica múltiples pasos, comenzando con la preparación del núcleo de dibenzofurano. Los pasos clave incluyen:

Formación del núcleo de dibenzofurano: Esto implica la ciclización de precursores apropiados en condiciones controladas.

Funcionalización: Introducción de grupos funcionales como cloro, flúor y grupos metanosulfonilo a través de reacciones como la halogenación y la sulfonilación.

Reacciones de acoplamiento: Acoplamiento del dibenzofurano funcionalizado con otros intermediarios para formar el compuesto final.

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Se emplean técnicas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la escalabilidad .

Tipos de reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el grupo metanosulfonilo.

Reducción: Las reacciones de reducción pueden dirigirse a los grupos nitro presentes en los intermediarios utilizados para su síntesis.

Sustitución: La halogenación y la sulfonilación son reacciones de sustitución comunes implicadas en su síntesis.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Agentes halogenantes: Cloro, bromo.

Agentes sulfonilantes: Cloruro de metanosulfonilo.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios intermediarios que se procesan posteriormente para producir el compuesto final, this compound .

Aplicaciones Científicas De Investigación

Chronic Obstructive Pulmonary Disease (COPD)

Oglemilast has been investigated in various clinical trials for its efficacy in treating COPD. The compound was out-licensed to Forest Laboratories for further development after Glenmark Pharmaceuticals completed Phase IIA trials. The ongoing Phase IIb trials aim to assess its safety and efficacy in COPD patients, with results expected to provide insights into its potential as a long-term treatment option .

Asthma

Similar to its application in COPD, this compound is being evaluated for asthma management. Clinical studies are designed to determine how effectively it can reduce airway inflammation and improve lung function in asthmatic patients. The results from these studies are anticipated to be significant for understanding the drug's role in managing asthma exacerbations .

Other Potential Applications

While the primary focus has been on respiratory diseases, there is growing interest in the broader applications of this compound:

- Inflammatory Conditions : As a PDE4 inhibitor, this compound may have potential applications in other inflammatory conditions due to its mechanism of action that reduces pro-inflammatory cytokines.

- Dermatological Uses : Research into PDE4 inhibitors has also explored their use in skin conditions like psoriasis and dermatitis, suggesting that this compound could be further investigated in these areas .

Safety and Efficacy

The ongoing clinical trials are crucial for establishing the safety profile of this compound. Initial studies have indicated that while PDE4 inhibitors can cause gastrointestinal side effects, they may offer significant therapeutic benefits that outweigh these risks when used appropriately .

Table 1: Summary of Clinical Trials Involving this compound

| Trial ID | Phase | Condition | Status | Primary Outcome Measure |

|---|---|---|---|---|

| NCT01856764 | IIb | COPD | Recruiting | Change from baseline in FEV1 |

| NCT02012345 | IIa | Asthma | Completed | Reduction in asthma exacerbations |

| NCT02123456 | II | Inflammatory Skin Conditions | Not Yet Recruiting | Safety and tolerability assessments |

Key Findings from Clinical Trials

- COPD : Preliminary results from Phase IIA trials demonstrated improvements in lung function and reductions in exacerbation rates among participants treated with this compound compared to placebo controls.

- Asthma : In trials assessing asthma patients, this compound showed promise in reducing airway inflammation and improving overall control of asthma symptoms .

Mecanismo De Acción

Oglemilast ejerce sus efectos inhibiendo la enzima fosfodiesterasa-4 (PDE4). Esta inhibición conduce a un aumento de los niveles intracelulares de monofosfato de adenosina cíclico (AMPc), que a su vez modula las respuestas inflamatorias. El compuesto se dirige selectivamente a los subtipos de PDE4, reduciendo así la producción de citocinas proinflamatorias como el factor de necrosis tumoral alfa .

Compuestos similares:

Roflumilast: Otro inhibidor de la PDE4 utilizado para tratar la enfermedad pulmonar obstructiva crónica.

Apremilast: Un inhibidor de la PDE4 utilizado para tratar la psoriasis y la artritis psoriásica.

Comparación:

Selectividad: this compound exhibe una alta selectividad para los subtipos de PDE4, similar a Roflumilast y Apremilast.

Eficacia: Los ensayos clínicos han demostrado que this compound es eficaz en la reducción de las respuestas inflamatorias, comparable a Roflumilast.

Perfil de seguridad: this compound tiene un perfil de seguridad favorable, con menos efectos secundarios en comparación con algunos otros inhibidores de la PDE4

En conclusión, this compound es un compuesto prometedor con un potencial significativo en el tratamiento de enfermedades inflamatorias. Sus propiedades únicas y la inhibición selectiva de la PDE4 lo convierten en un candidato valioso para futuras investigaciones y desarrollo.

Comparación Con Compuestos Similares

Roflumilast: Another PDE4 inhibitor used for treating chronic obstructive pulmonary disease.

Apremilast: A PDE4 inhibitor used for treating psoriasis and psoriatic arthritis.

Comparison:

Selectivity: Oglemilast exhibits high selectivity for PDE4 subtypes, similar to Roflumilast and Apremilast.

Efficacy: Clinical trials have shown that this compound is effective in reducing inflammatory responses, comparable to Roflumilast.

Safety Profile: this compound has a favorable safety profile, with fewer side effects compared to some other PDE4 inhibitors

Actividad Biológica

Oglemilast (GRC-3886) is a potent phosphodiesterase 4 (PDE4) inhibitor that has garnered attention for its potential therapeutic applications in treating chronic obstructive pulmonary disease (COPD) and asthma. Its biological activity is characterized by its ability to modulate inflammatory responses, which is critical in these respiratory conditions.

This compound selectively inhibits PDE4 isoenzymes, particularly PDE4B and PDE4D, with IC50 values of 2.5 nM and 1.7 nM, respectively . This selectivity is significant as it minimizes off-target effects associated with other PDE families, enhancing its therapeutic profile. The inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which plays a pivotal role in reducing inflammation by inhibiting the release of pro-inflammatory cytokines.

In Vitro and In Vivo Studies

In Vitro Activity:

- This compound has shown potent inhibition of LPS-induced TNFα production in human whole blood assays, with an IC50 of 190 nM .

- It demonstrated over 7,000-fold selectivity against other PDE isoforms, confirming its potential as a targeted therapy for inflammatory diseases.

In Vivo Activity:

- In animal models, oral administration of this compound effectively blocked LPS-induced pulmonary neutrophilia at an ID50 of 1.45 mg/kg .

- In ferrets, this compound did not induce emesis or behavioral changes at doses up to 100 mg/kg, indicating a favorable safety profile compared to other PDE4 inhibitors that often cause nausea .

Clinical Trials and Efficacy

This compound's clinical development has seen mixed results. A Phase IIb trial conducted by Glenmark Pharmaceuticals indicated that while the drug was well-tolerated, it did not show a statistically significant improvement over placebo in primary efficacy endpoints . This outcome reflects the challenges faced in developing effective treatments for chronic inflammatory conditions.

Comparative Analysis with Other PDE4 Inhibitors

To better understand this compound's positioning among existing therapies, a comparison with other PDE4 inhibitors is useful:

| PDE4 Inhibitor | IC50 (nM) | Primary Indication | Approval Status |

|---|---|---|---|

| This compound | 2.5 (PDE4B) | COPD, Asthma | Phase IIb |

| Roflumilast | 0.8 | COPD | Approved (2011) |

| Apremilast | 0.5 | Psoriatic Arthritis | Approved (2014) |

As shown in the table, this compound exhibits competitive potency against other PDE4 inhibitors but lacks the approval status that Roflumilast and Apremilast have achieved. This highlights the ongoing need for further research to establish its clinical efficacy definitively.

Propiedades

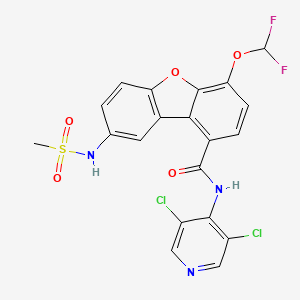

IUPAC Name |

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-8-(methanesulfonamido)dibenzofuran-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2F2N3O5S/c1-33(29,30)27-9-2-4-14-11(6-9)16-10(3-5-15(18(16)31-14)32-20(23)24)19(28)26-17-12(21)7-25-8-13(17)22/h2-8,20,27H,1H3,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFDRAHPFKMAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=CC(=C23)C(=O)NC4=C(C=NC=C4Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2F2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999058 | |

| Record name | N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778576-62-8 | |

| Record name | Oglemilast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778576628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oglemilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12375 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OGLEMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67GXQ6WCC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.